molecular formula C26H27N5O3 B13946426 2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

Cat. No.: B13946426
M. Wt: 457.5 g/mol
InChI Key: KROVOOOAPHSWCR-BHDDXSALSA-N
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Description

2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of Entecavir, an antiviral drug used in the treatment of hepatitis B infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the purine moiety, and subsequent functionalization to achieve the desired structure. The reaction conditions typically involve the use of strong bases, protecting groups, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences. Quality control measures are stringent to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Medicine: Integral in the development of antiviral drugs, particularly for hepatitis B treatment.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one involves its interaction with viral enzymes, inhibiting their activity and preventing viral replication. The compound targets specific molecular pathways, disrupting the life cycle of the virus and reducing its ability to infect host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one apart is its specific structural features that confer high potency and selectivity in antiviral activity. Its unique cyclopentyl ring and purine moiety combination make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22+/m0/s1

InChI Key

KROVOOOAPHSWCR-BHDDXSALSA-N

Isomeric SMILES

C=C1[C@@H](C[C@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Origin of Product

United States

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